molecular formula C12H10N2O2 B2674526 4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione CAS No. 123044-21-3

4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione

Cat. No.: B2674526
CAS No.: 123044-21-3
M. Wt: 214.224
InChI Key: HBUKOEJGNRDGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione is a heterocyclic compound that belongs to the class of indeno-pyrimidine derivatives. This compound is characterized by its unique fused ring structure, which combines an indene moiety with a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an indanone derivative with a urea or thiourea under acidic or basic conditions, followed by cyclization to form the indeno-pyrimidine core. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like p-toluenesulfonic acid or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione has found applications in various scientific fields:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular pathways .

Comparison with Similar Compounds

4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione can be compared with other indeno-pyrimidine derivatives and related heterocyclic compounds:

Properties

IUPAC Name

4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-6-9-10(14-12(16)13-6)7-4-2-3-5-8(7)11(9)15/h2-5,10H,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUKOEJGNRDGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=CC=CC=C3C2=O)NC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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